

Application Note: M 344 for Histone Acetylation Analysis by Western Blot

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Compound of Interest

Compound Name: 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide

Cat. No.: B1201579

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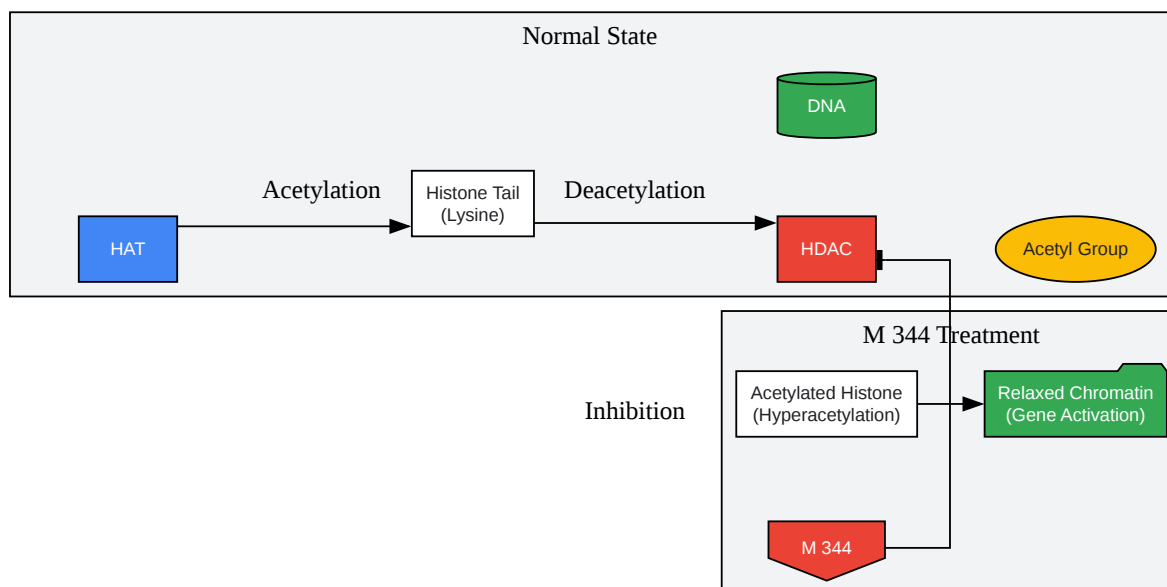
Introduction

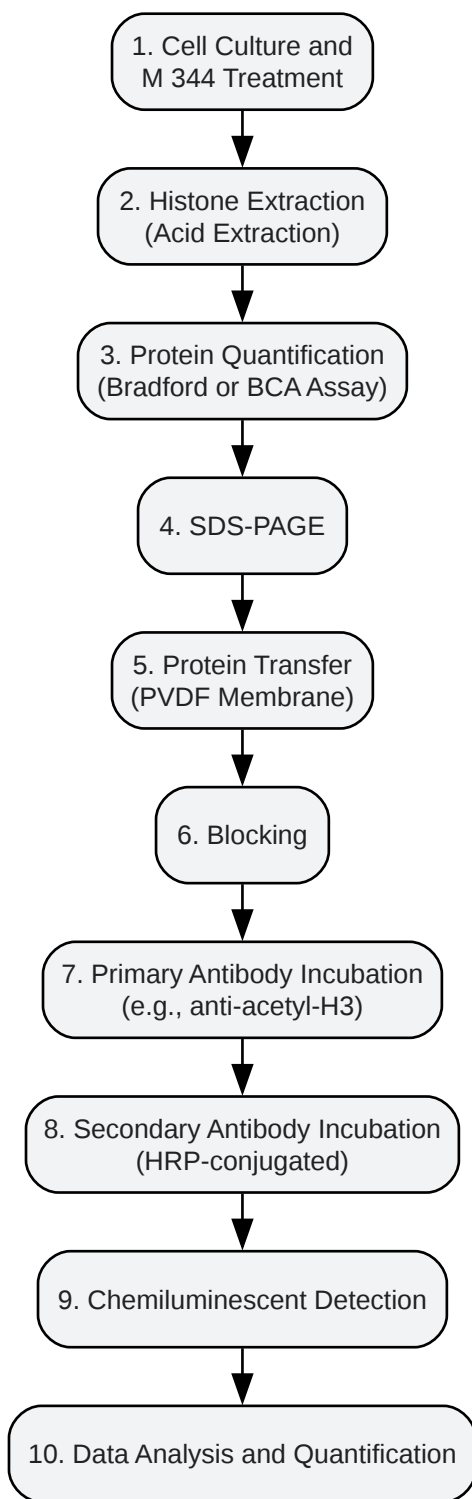
Histone acetylation is a key epigenetic modification crucial for regulating gene expression. This process is dynamically controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). Dysregulation of HDAC activity is implicated in various diseases, including cancer, making HDAC inhibitors a promising class of therapeutic agents. M 344 is a potent, cell-permeable inhibitor of Class I and IIb HDACs with an IC₅₀ of 100 nM. It has been demonstrated to induce hyperacetylation of histones, leading to cell cycle arrest and apoptosis in various cancer cell lines.^{[1][2][3][4]} This application note provides a detailed protocol for utilizing M 344 to induce histone acetylation and its subsequent detection and quantification by Western blot.

Mechanism of Action

M 344 functions by inhibiting the enzymatic activity of HDACs. By blocking the removal of acetyl groups from lysine residues on histone tails, M 344 leads to an accumulation of acetylated histones. This increase in acetylation neutralizes the positive charge of histones, weakening their interaction with the negatively charged DNA backbone. The resulting relaxed chromatin structure, or euchromatin, allows for greater accessibility of transcription factors to DNA, leading to the activation of gene expression.

Mechanism of M 344 Action





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